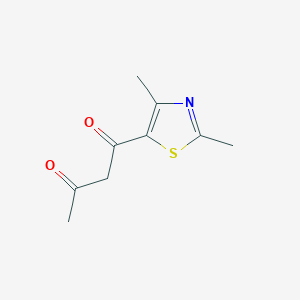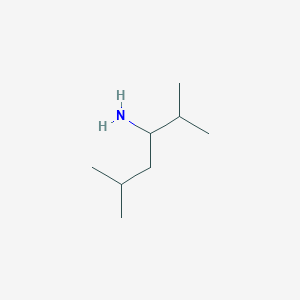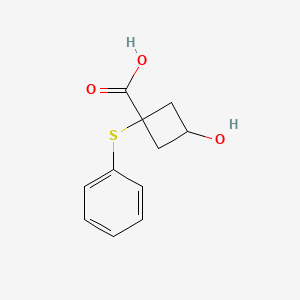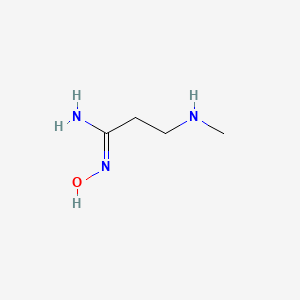
Ethyl 7-chloro-4-iodoquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7-chloro-4-iodoquinoline-3-carboxylate is a quinoline derivative with the molecular formula C12H9ClINO2. This compound is known for its unique structural features, which include a chloro and iodo substitution on the quinoline ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-chloro-4-iodoquinoline-3-carboxylate typically involves the Friedländer reaction, which is a classical method for constructing quinoline derivatives. The reaction involves the condensation of 2-aminobenzophenone with an appropriate β-keto ester in the presence of a Lewis acid catalyst .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the desired temperature and pressure, and the use of automated systems helps in monitoring the reaction progress and controlling the addition of reagents .
Chemical Reactions Analysis
Types of Reactions: Ethyl 7-chloro-4-iodoquinoline-3-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro and iodo groups can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The quinoline ring can undergo oxidation to form quinoline N-oxide or reduction to form dihydroquinoline derivatives.
Coupling Reactions: The iodo group can participate in cross-coupling reactions such as Suzuki or Sonogashira coupling to form C-C bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate.
Major Products:
- Substituted quinoline derivatives with various functional groups.
- Quinoline N-oxide or dihydroquinoline derivatives.
- Coupled products with extended aromatic systems .
Scientific Research Applications
Ethyl 7-chloro-4-iodoquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antimalarial and antiviral agents.
Industry: Utilized in the development of new materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of ethyl 7-chloro-4-iodoquinoline-3-carboxylate involves its interaction with various molecular targets. The chloro and iodo groups enhance its ability to bind to specific enzymes or receptors, thereby modulating their activity. The quinoline ring system is known to intercalate with DNA, which can disrupt cellular processes and lead to cell death in certain microorganisms or cancer cells .
Comparison with Similar Compounds
Ethyl 4-chloro-7-iodoquinoline-3-carboxylate: Similar structure but with different substitution pattern.
Ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate: Contains additional chloromethyl groups.
Indole Derivatives: Share a similar heterocyclic structure and exhibit diverse biological activities
Uniqueness: Ethyl 7-chloro-4-iodoquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chloro and iodo groups allows for versatile chemical modifications, making it a valuable compound in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C12H9ClINO2 |
|---|---|
Molecular Weight |
361.56 g/mol |
IUPAC Name |
ethyl 7-chloro-4-iodoquinoline-3-carboxylate |
InChI |
InChI=1S/C12H9ClINO2/c1-2-17-12(16)9-6-15-10-5-7(13)3-4-8(10)11(9)14/h3-6H,2H2,1H3 |
InChI Key |
AYSCAFCKADGSLY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C=CC2=C1I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl [(1-chloro-2,2,2-trifluoroethyl)thio]acetate](/img/structure/B13076158.png)
![Ethyl8-fluoroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B13076166.png)
![Octahydro-1H-cyclopenta[B]pyridine-2-carboxylic acid](/img/structure/B13076173.png)


![Methyl trans-4-{[(tert-butoxy)carbonyl]amino}-3,3-difluorocyclohexane-1-carboxylate](/img/structure/B13076194.png)





![3-Amino-1-[(tert-butoxy)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13076232.png)
![5-Hydroxy-3-(4-methoxyphenyl)-8,8-dimethyl-10-(3-methylbut-2-en-1-yl)pyrano[3,2-g]chromen-4(8H)-one](/img/structure/B13076236.png)
![Methyl 2-((benzo[d]thiazol-2-ylsulfonyl)methyl)-6-methoxybenzoate](/img/structure/B13076241.png)
